![molecular formula C19H13Cl3N2OS B2599890 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338966-94-2](/img/structure/B2599890.png)

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

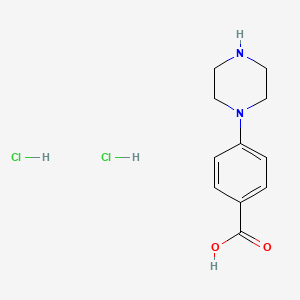

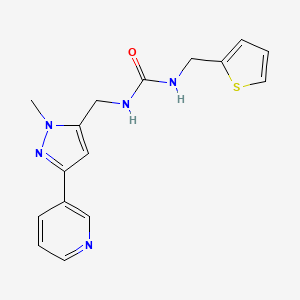

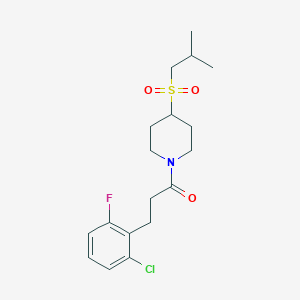

The compound “6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” is a chemical substance with the CAS Number: 328547-40-6 . It has a molecular weight of 249.72 . The IUPAC name for this compound is 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a melting point range of 61.5-63.5°C .Applications De Recherche Scientifique

Synthesis and Complexation

Compounds with sulfanyl, oxime, and aromatic substituents, like the one , are pivotal in synthetic chemistry for creating complex molecules and materials. For instance, aromatic diketoximes have been synthesized and explored for their ability to form complexes with nickel salts, suggesting applications in creating polyesters, polypyrroles, and other heterocyclic compounds. These complexes have potential uses in fine organic synthesis due to oximes' versatility in undergoing various chemical transformations (Musaev et al., 2020).

Catalysis and Oxidation

Research on sulfanyl-substituted compounds highlights their roles in catalytic processes and organic reactions. For example, oxo-rhenium complexes have demonstrated efficiency in catalyzing the oxidation of alcohols to aldehydes and ketones, using sulfoxides as oxidants. This process is selective for primary alcohols, avoiding overoxidation to acids, and highlights the utility of sulfanyl and sulfoxide functionalities in oxidation reactions (Sousa et al., 2013).

Environmental Applications

Sulfanyl derivatives have also been explored for environmental applications, such as oxidative desulfurization. A study on aerobic oxidative desulfurization using an Anderson-type catalyst suggests that similar compounds could be used to remove sulfur-containing pollutants from fuels and other industrial products, showcasing the environmental cleanup potential of such chemical functionalities (Lu et al., 2010).

Biological Activity

Compounds with sulfanyl and oxime groups have shown a wide spectrum of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties. These functionalities contribute to the development of new pharmaceuticals and therapeutics, highlighting the significance of chemical synthesis and modification in discovering new biologically active substances (Musaev et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2OS/c20-15-4-6-17(7-5-15)26-19-8-1-13(10-23-19)11-24-25-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYHBXUQJWIFCI-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)

![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)

![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)